delta-Cadinol is a natural product found in Cryptomeria japonica, Ageratum conyzoides, and other organisms with data available.
delta-Cadinol
CAS No.: 19435-97-3
Cat. No.: VC1760641
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19435-97-3 |
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Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name | (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
Standard InChI | InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1 |
Standard InChI Key | LHYHMMRYTDARSZ-ZQDZILKHSA-N |
Isomeric SMILES | CC1=C[C@H]2[C@@H](CC[C@@]([C@H]2CC1)(C)O)C(C)C |
SMILES | CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
Canonical SMILES | CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
Chemical Structure and Properties
Delta-Cadinol (C15H26O) is a cadinane sesquiterpenoid that consists of a 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalene backbone with a hydroxy substituent at position 1. It is classified as a tertiary alcohol and belongs to the family of octahydronaphthalenes .
The compound exists in two enantiomeric forms:
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(-)-Delta-Cadinol: Has the (1R,4S,4aR,8aS) configuration
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(+)-Delta-Cadinol: Has the (1S,4R,4aS,8aR) configuration
Physical and Chemical Properties
The detailed chemical properties of delta-Cadinol are summarized in Table 1.
Table 1: Chemical Properties of Delta-Cadinol
Property | Value |
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Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name ((-)-delta-cadinol) | (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
IUPAC Name ((+)-delta-cadinol) | (1S,4R,4aS,8aR)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol |
CAS Number ((-)-delta-cadinol) | 19435-97-3 |
InChIKey ((-)-delta-cadinol) | LHYHMMRYTDARSZ-ZQDZILKHSA-N |
InChIKey ((+)-delta-cadinol) | LHYHMMRYTDARSZ-TUVASFSCSA-N |
LogP (Octanol-Water) | 3.3 |
Hydrogen Donor Count | 1 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 1 |
Topological Surface Area | 20.2 Ų |
Heavy Atom Count | 16 |
The compound has moderate lipophilicity as indicated by its LogP value of 3.3, suggesting good cell membrane permeability .
Synonyms and Alternative Nomenclature
Delta-Cadinol is known by several names in the scientific literature, reflecting its history of discovery and structural characterization.
Table 2: Synonyms and Alternative Names
Enantiomer | Alternative Names |
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(-)-Delta-Cadinol | Muurolol, (-)-Torreyol, (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
(+)-Delta-Cadinol | (+)-Torreyol, Sesquigoyol, 1.beta.-Cadin-4-en-10-ol, Amorphan-3-en-9-ol, Cedreanol |
The compound is also sometimes referred to as cedrelanol in older literature, particularly in research from the 1960s .
Natural Sources and Distribution
Delta-Cadinol has been identified in a variety of plant and fungal species, suggesting its widespread occurrence in nature.
Plant Sources
Several plant species have been documented to contain delta-Cadinol, particularly in their essential oils:
Table 3: Plant Sources of Delta-Cadinol
Plant Species | Family | Plant Part |
---|---|---|
Humulus lupulus | Cannabaceae | Not specified |
Alpinia latilabris | Zingiberaceae | Not specified |
Cymbopogon citratus | Poaceae | Not specified |
Plumeria alba | Apocynaceae | Not specified |
Cedrela odorata brasiliensis | Meliaceae | Essential oil |
Pinus parviflora | Pinaceae | Not specified |
Casearia sylvestris | Salicaceae | Leaves |
Fungal Sources
Delta-Cadinol has also been isolated from several fungal species:
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Boreostereum vibrans (Basidiomycete fungus)
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Stereum striatum
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Pilgerodendron uviferum
These diverse natural sources indicate that delta-Cadinol plays a role in various biological systems and ecological interactions .
Biosynthesis and Production
Biosynthetic Pathway
Delta-Cadinol is biosynthesized through the sesquiterpene pathway, with farnesyl diphosphate serving as the key precursor. The biosynthesis involves enzymatic cyclization and subsequent oxidation steps .
Delta-Cadinol Synthase
A significant advancement in understanding delta-Cadinol biosynthesis was the identification and characterization of delta-Cadinol synthase (BvCS) from the basidiomycete fungus Boreostereum vibrans. This enzyme was cloned and heterologously expressed in Escherichia coli, providing insights into the enzymatic production of delta-Cadinol .
Key findings regarding delta-Cadinol synthase include:
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The enzyme catalyzes the conversion of farnesyl diphosphate to delta-Cadinol as its principal product.
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Successful cloning and expression of the delta-Cadinol synthase gene in E. coli demonstrates the feasibility of heterologous production.
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This discovery provided the first report of an enzyme predominantly forming delta-Cadinol (syn. torreyol) from farnesyl diphosphate.
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The enzyme may be involved in the biosynthesis of boreovibrins, which are structurally similar to delta-Cadinol .
Recent research (2022) has further explored the biotechnological potential of sesquiterpene synthases from Basidiomycota Coniophora puteana for heterologous production of δ-cadinol, indicating ongoing interest in the enzymatic production of this compound .
Biological Activities
Historical Research and Key Discoveries
The study of delta-Cadinol spans several decades, with significant contributions to understanding its structure, stereochemistry, and biological properties.
Structural Elucidation
Early work on delta-Cadinol's structure began in the 1960s:
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1964: R.R. Smolders published research on the structure of cedrelanol (delta-cadinol) from essential oil of Cedrela odorata brasiliensis .
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1967: Further research by Smolders clarified the absolute configuration of delta-Cadinol .
Conformational Studies
In 1979, Y.V. Gatilov and Z.V. Dubovenko conducted important conformational studies of delta-Cadinol using atom-atom potentials, contributing to understanding its three-dimensional structure .
Biosynthetic Understanding
Modern research has shifted toward understanding delta-Cadinol's biosynthesis and potential applications:
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2016: Identification and characterization of a delta-Cadinol synthase from Boreostereum vibrans, providing insights into its biosynthetic pathway .
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2021: Studies on the related compound (-)-T-Cadinol, isolated from Casearia sylvestris, demonstrated in vitro activity against Trypanosoma cruzi .
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2022: Investigation of novel sesquiterpene synthases from Basidiomycota for heterologous production of delta-Cadinol .
Analytical Methods for Detection and Characterization
Various analytical techniques have been employed to identify, quantify, and characterize delta-Cadinol in research and natural product analysis.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of delta-Cadinol and confirming its stereochemistry. High-Resolution Mass Spectrometry (HRMS) has also been employed for accurate mass determination and structural confirmation .
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification and quantification of delta-Cadinol in complex mixtures such as essential oils. This technique allows for the separation of sesquiterpenes with similar structures and provides mass spectral data for compound identification .
Current Research Trends and Future Perspectives
Ongoing Research Areas
Current research on delta-Cadinol focuses on several aspects:
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Biotechnological production through recombinant expression of delta-Cadinol synthase
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Exploration of biological activities, particularly antimicrobial and antiparasitic properties
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Structure-activity relationship studies to understand the molecular basis of its biological effects
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Potential applications in natural product-based drug discovery
Future Research Directions
Several promising avenues for future research on delta-Cadinol include:
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Comprehensive assessment of its biological activities across different model systems
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Investigation of its ecological role in producing organisms
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Development of efficient production methods for obtaining pure delta-Cadinol in quantities sufficient for detailed biological testing
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Exploration of potential synergistic effects with other natural compounds
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Medicinal chemistry approaches to develop delta-Cadinol derivatives with enhanced properties
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